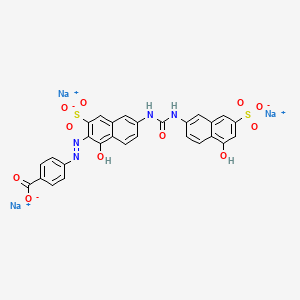
4-Methoxy-4-oxo-3-(triphenylphosphoranylidene)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-4-oxo-3-(triphenylphosphoranylidene)butanoic acid is an organic compound with the molecular formula C23H21O4P. It is characterized by the presence of a triphenylphosphoranylidene group attached to a butanoic acid backbone, which includes a methoxy and an oxo group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-4-oxo-3-(triphenylphosphoranylidene)butanoic acid typically involves the reaction of triphenylphosphine with a suitable precursor, such as an α,β-unsaturated carbonyl compound. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and the reaction is usually carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
4-Methoxy-4-oxo-3-(triphenylphosphoranylidene)butanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.
Substitution: The methoxy and oxo groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols .
Aplicaciones Científicas De Investigación
4-Methoxy-4-oxo-3-(triphenylphosphoranylidene)butanoic acid has several applications in scientific research:
Biology: The compound can be used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: Used in the synthesis of fine chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism by which 4-Methoxy-4-oxo-3-(triphenylphosphoranylidene)butanoic acid exerts its effects involves its ability to participate in various chemical reactions. The triphenylphosphoranylidene group acts as a nucleophile, attacking electrophilic centers in other molecules. This can lead to the formation of new bonds and the creation of complex structures. The methoxy and oxo groups also play a role in the compound’s reactivity, influencing its behavior in different chemical environments .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate: Similar in structure but with an ethyl ester group instead of a methoxy group.
4-(Triphenylphosphoranylidene)acetoacetic acid ethyl ester: Another related compound with an ethyl ester group.
Uniqueness
The presence of the methoxy group, in particular, differentiates it from other similar compounds and influences its chemical behavior .
Propiedades
Número CAS |
57367-54-1 |
|---|---|
Fórmula molecular |
C23H21O4P |
Peso molecular |
392.4 g/mol |
Nombre IUPAC |
4-methoxy-4-oxo-3-(triphenyl-λ5-phosphanylidene)butanoic acid |
InChI |
InChI=1S/C23H21O4P/c1-27-23(26)21(17-22(24)25)28(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16H,17H2,1H3,(H,24,25) |
Clave InChI |
HNMTZWXMFCUEMQ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


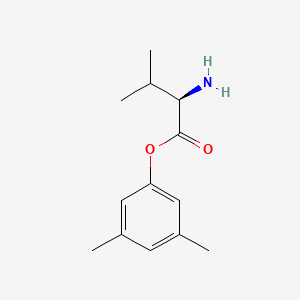
![N,N-diethyl-2-[4-[1-(4-fluorophenyl)-2-phenylethenyl]phenoxy]ethanamine](/img/structure/B13807329.png)

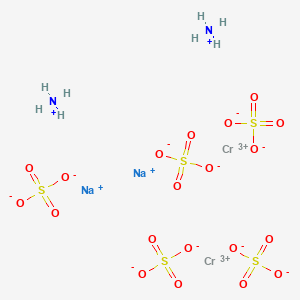

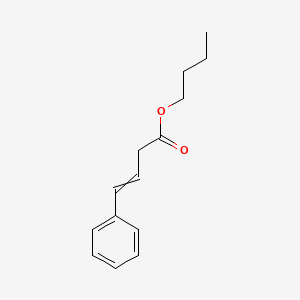
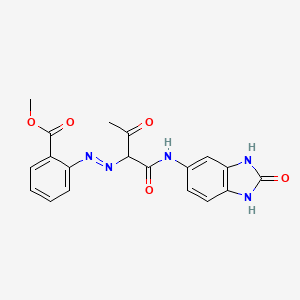

![7-Benzothiazolesulfonic acid, 2-[4-(5-amino-6-methyl-2-naphthalenyl)phenyl]-6-methyl-](/img/structure/B13807391.png)

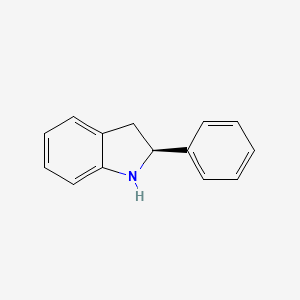
![2,3-Piperidinedicarboxylicacid,5-amino-6-oxo-,[2S-(2alpha,3alpha,5alpha)]-(9CI)](/img/structure/B13807411.png)
